molecular formula C14H14N2O2 B1519201 5-[4-(Dimethylamino)phenyl]pyridine-3-carboxylic acid CAS No. 1181452-15-2

5-[4-(Dimethylamino)phenyl]pyridine-3-carboxylic acid

Cat. No. B1519201
M. Wt: 242.27 g/mol
InChI Key: SKTBMKWUAWRZQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[4-(Dimethylamino)phenyl]pyridine-3-carboxylic acid is a chemical compound with the CAS Number: 1181452-15-2 . It has a molecular weight of 242.28 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 5-[4-(dimethylamino)phenyl]nicotinic acid . The InChI code for this compound is 1S/C14H14N2O2/c1-16(2)13-5-3-10(4-6-13)11-7-12(14(17)18)9-15-8-11/h3-9H,1-2H3,(H,17,18) .


Chemical Reactions Analysis

While specific chemical reactions involving 5-[4-(Dimethylamino)phenyl]pyridine-3-carboxylic acid are not available, it’s worth noting that carboxylic acid derivatives like this one can undergo a variety of reactions. For instance, acid anhydrides can react with water to form carboxylic acids, with alcohols to form esters, and with amines to form amides .


Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . It has a molecular weight of 242.28 . The compound is more basic than pyridine, owing to the resonance stabilization from the NMe2 substituent .

Scientific Research Applications

Environmental Exposure and Health Impacts

Heterocyclic Amines in Diet : Heterocyclic amines, including compounds structurally related to pyridine derivatives, have been studied for their presence in cooked foods and their potential carcinogenic effects. For instance, exposure to carcinogenic heterocyclic amines through the diet has been linked to continual human exposure and potential health risks, highlighting the importance of understanding these compounds' metabolic pathways and their impacts on human health (Wakabayashi et al., 1993).

Pyrethroid Pesticides Exposure : Studies on organophosphorus and pyrethroid pesticides have explored the extent of environmental exposure, especially in children, and its implications for developing public health policies. This research underscores the significance of monitoring and regulating chemical exposure to mitigate neurotoxic risks (Babina et al., 2012).

Pharmacological Research

Pharmacodynamics and Pharmacokinetics : Research into novel inhibitors targeting specific proteins illustrates the application of pyridine derivatives in developing therapeutic agents. For example, the study of AM103, a FLAP inhibitor, in healthy subjects to evaluate its pharmacodynamics, pharmacokinetics, and tolerability, represents the potential of such compounds in treating inflammatory diseases (Bain et al., 2010).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . It’s important to handle this compound with care, using appropriate safety measures. DMAP, a related compound, is known to be particularly dangerous because of its ability to be absorbed through the skin .

properties

IUPAC Name

5-[4-(dimethylamino)phenyl]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-16(2)13-5-3-10(4-6-13)11-7-12(14(17)18)9-15-8-11/h3-9H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKTBMKWUAWRZQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=CC(=CN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[4-(Dimethylamino)phenyl]pyridine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[4-(Dimethylamino)phenyl]pyridine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-[4-(Dimethylamino)phenyl]pyridine-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
5-[4-(Dimethylamino)phenyl]pyridine-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
5-[4-(Dimethylamino)phenyl]pyridine-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
5-[4-(Dimethylamino)phenyl]pyridine-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
5-[4-(Dimethylamino)phenyl]pyridine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.